molecular formula C10H9NO B12876018 2-Cyclopropylbenzo[d]oxazole

2-Cyclopropylbenzo[d]oxazole

Katalognummer: B12876018
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: HVNQJLMZMQDUCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropylbenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a cyclopropyl group attached to the second carbon of the oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of 2-aminophenol with cyclopropyl carboxylic acid under acidic conditions. Another approach involves the use of β-hydroxy amides and Deoxo-Fluor® reagents to form oxazolines, which can then be oxidized to oxazoles .

Industrial Production Methods

Industrial production of this compound may utilize catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been employed to facilitate the synthesis of oxazole derivatives, offering advantages such as easy separation from the reaction mixture and high stability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the benzene or oxazole rings .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropylbenzo[d]oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Cyclopropylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, leading to effects such as apoptosis in cancer cells. The compound may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Similar structure but lacks the cyclopropyl group.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    Isoxazole: The nitrogen and oxygen atoms are adjacent in the ring.

Uniqueness

2-Cyclopropylbenzo[d]oxazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H9NO

Molekulargewicht

159.18 g/mol

IUPAC-Name

2-cyclopropyl-1,3-benzoxazole

InChI

InChI=1S/C10H9NO/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2

InChI-Schlüssel

HVNQJLMZMQDUCQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.